molecular formula C14H19N3 B10844156 4-Cyclohexyl-6-propylpyrimidine-2-carbonitrile

4-Cyclohexyl-6-propylpyrimidine-2-carbonitrile

Cat. No. B10844156
M. Wt: 229.32 g/mol
InChI Key: WGTHPYHNMKDPLN-UHFFFAOYSA-N
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Description

4-cyclohexyl-6-propylpyrimidine-2-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-6-propylpyrimidine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclohexyl-substituted ketone with a propyl-substituted amidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-6-propylpyrimidine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted pyrimidine derivatives with various functional groups replacing the carbonitrile group.

Scientific Research Applications

4-cyclohexyl-6-propylpyrimidine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyclohexyl-6-propylpyrimidine-2-carbonitrile involves its interaction with specific molecular targets. For example, as a cathepsin K inhibitor, it binds to the active site of the enzyme, preventing its proteolytic activity . This inhibition can lead to reduced bone resorption, making it a potential therapeutic agent for conditions like osteoporosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyclohexyl-6-propylpyrimidine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl and propyl groups contribute to its hydrophobic character, influencing its interaction with biological targets and its solubility in various solvents.

properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

4-cyclohexyl-6-propylpyrimidine-2-carbonitrile

InChI

InChI=1S/C14H19N3/c1-2-6-12-9-13(17-14(10-15)16-12)11-7-4-3-5-8-11/h9,11H,2-8H2,1H3

InChI Key

WGTHPYHNMKDPLN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC(=N1)C#N)C2CCCCC2

Origin of Product

United States

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